REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[O:19](C(OC(C)(C)C)=O)[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=O>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:20](=[O:19])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[N:3][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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8.65 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
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petroleum ether ethyl acetate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 30 mins at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
|
Details
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the mixture was stirred for another 30 mins at 0° C
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Duration
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30 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1 N HCl (20 mL)
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Type
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EXTRACTION
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Details
|
the residue was extracted with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica
|
Type
|
CUSTOM
|
Details
|
to afford (I-29a) (8 g, 58.6%) as a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |